2,2-Difluoro-1-(4-methoxyphenyl)ethyl diethyl phosphate
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Overview
Description
2,2-Difluoro-1-(4-methoxyphenyl)ethyl diethyl phosphate is a chemical compound with the molecular formula C₁₃H₁₉F₂O₅P and a molecular weight of 324.26 g/mol . This compound is characterized by the presence of difluoromethyl and methoxyphenyl groups, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethyl diethyl phosphate typically involves the reaction of 2,2-difluoro-1-(4-methoxyphenyl)ethanol with diethyl phosphorochloridate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
2,2-Difluoro-1-(4-methoxyphenyl)ethyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
2,2-Difluoro-1-(4-methoxyphenyl)ethyl diethyl phosphate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-methoxyphenyl)ethyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methoxyphenyl group contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
2,2-Difluoro-1-(4-methoxyphenyl)ethyl diethyl phosphate can be compared with other similar compounds, such as:
2,2-Difluoro-1-(4-methoxyphenyl)ethanol: This compound is a precursor in the synthesis of this compound and shares similar structural features.
2,2-Difluoro-1-(4-methoxyphenyl)ethyl methyl phosphate: This compound has a methyl group instead of an ethyl group, resulting in different chemical and physical properties.
Properties
IUPAC Name |
[2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2O5P/c1-4-18-21(16,19-5-2)20-12(13(14)15)10-6-8-11(17-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVDRZLISTTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=C(C=C1)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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